molecular formula C17H21N3O3S B2785959 2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034418-90-9

2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2785959
CAS No.: 2034418-90-9
M. Wt: 347.43
InChI Key: HXFHZKIHBXCSNH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a sophisticated synthetic compound featuring a tetrahydropyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry. This scaffold is recognized for its significant role in pharmaceutical research, particularly in the development of protein kinase inhibitors and allosteric modulators, as demonstrated by structurally related compounds investigated as allosteric SHP2 inhibitors . The core structure is a bicyclic system consisting of a pyrazole ring fused to a partially saturated pyrazine ring, providing a versatile framework for drug discovery. The molecular architecture is further elaborated with a cyclopropyl substitution at the 2-position, which introduces conformational restraint and can enhance metabolic stability, and a (2-ethoxyphenyl)sulfonyl group at the 5-position, which often contributes to molecular recognition and binding affinity. Compounds based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, such as 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine derivatives, have shown promising biological activities in modern therapeutic research, including investigations for the treatment of infectious diseases . The structural similarity to other biologically active fused pyrazole systems, like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins which have demonstrated impressive photosensitizing ability against melanoma cells , further underscores the research potential of this chemotype. This compound is provided as a high-purity material for research and development applications strictly within laboratory settings. It is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

2-cyclopropyl-5-(2-ethoxyphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-23-16-5-3-4-6-17(16)24(21,22)19-9-10-20-14(12-19)11-15(18-20)13-7-8-13/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFHZKIHBXCSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class of derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, analgesic, and anticancer effects. This article aims to delve into the biological activity of this specific compound, presenting data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S with a molecular weight of 347.43 g/mol. The structure incorporates a cyclopropyl group and a sulfonyl moiety attached to a tetrahydropyrazolo framework, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H21N3O3SC_{17}H_{21}N_{3}O_{3}S
Molecular Weight347.43 g/mol
CAS Number2034418-90-9

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain analogs achieved up to 70% inhibition in cell viability against the RKO cell line (a colorectal cancer model) when treated with 100 µM concentrations over 48 hours .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory and analgesic properties. Compounds containing the pyrazole ring have been reported to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation and pain pathways. The structural features of this compound may contribute to similar effects through modulation of inflammatory mediators .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in various studies. Compounds with similar structures have demonstrated efficacy against bacterial strains and fungi. The sulfonamide group present in this compound may enhance its interaction with microbial targets .

Case Studies

  • Antitumor Efficacy : In a study assessing the structure-activity relationship (SAR) of pyrazole derivatives, compounds were tested against multiple human tumor cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated that modifications in the side chains significantly influenced cytotoxicity levels .
  • Mechanism of Action : Investigations into the mechanism by which these compounds exert their biological effects revealed that they may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
  • Antioxidant Properties : The antioxidant activity of similar compounds was evaluated using various assays such as DPPH radical scavenging and ABTS assays. These studies highlighted potential protective effects against oxidative stress-related damage in cells .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The incorporation of the sulfonyl group in 2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may enhance its efficacy as an anticancer agent by improving solubility and bioavailability.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been documented extensively. Data suggests that derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The specific structure of this compound may provide selective inhibition of COX-2 over COX-1, potentially leading to safer anti-inflammatory therapies with reduced gastrointestinal side effects.

Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial activities. The sulfonamide functionality in this compound could contribute to its effectiveness against bacterial and fungal pathogens. Studies on related compounds have demonstrated significant activity against resistant strains of bacteria.

Case Studies and Research Findings

StudyFocusFindings
Umesha et al., 2009AnticancerDemonstrated that pyrazole derivatives showed cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin .
COX Inhibition StudyAnti-inflammatoryIdentified structure-activity relationships for selective COX-2 inhibitors among pyrazole compounds .
Antimicrobial ActivityMicrobial ResistanceFound that certain pyrazole derivatives exhibited strong activity against multi-drug resistant bacteria .

Synthesis and Development

The synthesis of this compound involves several steps that may include cyclization reactions and the introduction of sulfonyl groups. Optimizing these synthetic pathways is crucial for enhancing yield and purity for pharmacological studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2-ethoxyphenylsulfonyl group in the target compound likely enhances binding to kinase ATP pockets through sulfonamide-protein interactions, similar to ROS1 inhibitors .

Synthetic Accessibility :

  • High-yield routes (e.g., 99% for (R)-6-isopropyl derivative ) utilize reductive amination or Ugi-azide condensation . The target compound’s synthesis may involve sulfonylation of a cyclopropyl-substituted intermediate .

Biological Relevance :

  • 2-(Trifluoromethyl) and 5-(furan carbonyl) derivatives highlight the scaffold’s adaptability for targeting viral polymerases or fluorinated drug candidates .
  • Chiral isopropyl derivatives demonstrate the importance of stereochemistry in modulating enzyme activity .

Q & A

Q. What synthetic methodologies are most effective for constructing the tetrahydropyrazolo[1,5-a]pyrazine core in this compound?

The core structure can be synthesized via regiocontrolled alkylation and formylation of pyrazole precursors, followed by cyclization. A four-step protocol involving pyrazole-5-aldehyde intermediates has been optimized for regioselectivity, enabling access to diverse substitution patterns . For functionalization at the 5-position, sulfonyl groups (e.g., 2-ethoxyphenylsulfonyl) can be introduced via nucleophilic substitution or coupling reactions under inert conditions. Reductive amination or LiAlH4-mediated reductions (as demonstrated in analogous systems) may be employed to stabilize intermediates .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are essential for confirming regiochemistry and stereochemistry. For example, syn/anti isomerism in tetrahydropyrazolo[1,5-a]pyrazines can be resolved using NOESY correlations .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry, as shown in studies of related pyrazolo-pyrimidine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) or UPLC-ESI-MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Kinase Inhibition Assays : Fluorescence-based or ADP-Glo™ assays can assess interactions with kinases (e.g., CDK2) using ATP-competitive binding protocols .
  • Antiviral Activity : HBV DNA quantification in HepG2.2.15 cells or similar models is relevant, as tetrahydropyrazolo[1,5-a]pyrazines have demonstrated inhibition of HBV core protein assembly .
  • Cellular Toxicity : MTT or CellTiter-Glo® assays establish cytotoxicity thresholds in primary hepatocytes or HEK293 cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Substitution Analysis : Systematic variation of the cyclopropyl, sulfonyl, and ethoxyphenyl groups can elucidate steric and electronic effects. For example, bulkier substituents at the 2-position may enhance binding to hydrophobic pockets in viral core proteins .
  • Scaffold Hybridization : Fusion with triazolo or pyridazinone moieties (as in related compounds) could modulate solubility and target engagement .
  • Computational Modeling : Molecular docking (AutoDock Vina) or MD simulations predict binding modes to targets like HBV CpAMs or kinases, guiding synthetic priorities .

Q. How should contradictory data on binding affinities be resolved?

  • Assay Cross-Validation : Compare results from surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) to distinguish true binding from artifactual signals .
  • Buffer Optimization : Variations in ionic strength, pH, or reducing agents (e.g., DTT) may influence protein-ligand interactions. For sulfonyl-containing compounds, ensure compatibility with thiol-free buffers to prevent undesired reactions .

Q. What strategies validate target engagement in complex biological systems?

  • CETSA : Monitor thermal stabilization of the target protein (e.g., HBV core protein) in cell lysates or live cells after compound treatment .
  • CRISPR/Cas9 Knockout Models : Genetic ablation of the putative target (e.g., CDK2) in cellular models can confirm on-mechanism activity .
  • In Vivo Pharmacodynamics : Oral administration in HBV-infected AAV mouse models, followed by qPCR quantification of viral DNA, provides translational relevance .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots. For example, ethoxyphenylsulfonyl groups may undergo CYP450-mediated oxidation, necessitating fluorination or steric shielding .
  • Prodrug Strategies : Esterification of carboxylic acid moieties (if present) or formulation with cyclodextrins enhances oral bioavailability in preclinical models .

Data Contradiction and Reproducibility

Q. How to address batch-to-batch variability in compound synthesis?

  • Strict Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and ensure consistent purity (>95% by HPLC) .
  • Crystallization Protocols : Recrystallization from ethanol/water or DCM/hexane mixtures improves reproducibility of solid-state properties .

Q. What controls are essential for confirming biological specificity?

  • Negative Controls : Include structurally similar but inactive analogs (e.g., sulfone-to-sulfoxide derivatives) to rule out off-target effects .
  • Positive Controls : Benchmark against established inhibitors (e.g., entecavir for HBV, roscovitine for CDK2) in parallel assays .

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